Divergent Metabolic Fate in Fungal Cultures: Ring Cleavage vs. Glucoside Conjugation
When added to Penicillium canescens SBUG-M 1139 cultures, 2,3-dihydroxydibenzofuran is exclusively metabolized via ring cleavage to a muconic acid-like dead-end product. In direct contrast, its monohydroxylated precursors (2-, 3-, and 4-hydroxydibenzofuran) are converted to stable, water-soluble glucoside conjugates without any ring fission [1]. This represents a qualitative, not merely quantitative, difference in metabolic endpoint.
| Evidence Dimension | Metabolic fate in whole-cell fungal biotransformation |
|---|---|
| Target Compound Data | Ring cleavage to muconic acid-like dead-end product (no glucoside conjugates detected) |
| Comparator Or Baseline | 2-, 3-, and 4-hydroxydibenzofuran: all converted to corresponding glucosyl conjugates (phase II conjugation); no ring cleavage observed |
| Quantified Difference | Qualitative divergence: ring cleavage pathway vs. conjugation pathway; 100% of 2,3-dihydroxydibenzofuran routed to ring cleavage, while monohydroxylated analogs are exclusively conjugated |
| Conditions | Penicillium canescens SBUG-M 1139 whole-cell cultures; dibenzofuran as growth substrate; metabolites analyzed by HPLC and LC-MS |
Why This Matters
Investigators studying the ring-cleavage step of dibenzofuran degradation must use 2,3-dihydroxydibenzofuran, as monohydroxylated analogs will not enter this pathway, leading to false-negative results in enzyme or pathway assays.
- [1] Hammer E, Schoefer L, Schäfer A, et al. Formation of glucoside conjugates during biotransformation of dibenzofuran by Penicillium canescens SBUG-M 1139. Appl Microbiol Biotechnol. 2001;57:390-394. doi:10.1007/s002530100768. View Source
